N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride
Description
This compound features a stereospecific (1R,2R)-cyclohexyl backbone functionalized with a methylamino group and a piperazine ring linked to a 1,2-benzisothiazol-3-yl substituent. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications .
Properties
CAS No. |
1260025-93-1 |
|---|---|
Molecular Formula |
C₁₉H₃₀Cl₂N₄S |
Molecular Weight |
417.44 |
Synonyms |
(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]Cyclohexanemethanamine Dihydrochloride; |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Benzisothiazol-3-yl-piperazine
The 1,2-benzisothiazol-3-yl-piperazine moiety is synthesized through nucleophilic aromatic substitution or cyclization reactions. A key method, detailed in U.S. Patent 6,111,105 , involves reacting 3-chloro-1,2-benzisothiazole with excess piperazine in refluxing t-butanol:
Reaction Conditions
-
Reactants : 3-Chloro-1,2-benzisothiazole, piperazine (5–10 equivalents)
-
Solvent : t-Butanol or isopropanol
-
Temperature : 110–121°C (reflux)
-
Time : 20–24 hours
-
Workup : Acidification with HCl to pH 3.8–4.4, followed by crystallization in isopropanol
Mechanism : Piperazine acts as a nucleophile, displacing the chloride at the 3-position of the benzisothiazole ring. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the isothiazole ring.
Example (from Patent US6111105A, Example 2):
Anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL) were heated to 100°C. A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol was added dropwise, and the mixture was refluxed for 24 hours. After cooling, water was added, and the pH was adjusted to 12.2 with NaOH. The product was extracted with toluene, concentrated, and precipitated as the hydrochloride salt (80% yield).
Preparation of (1R,2R)-2-(Methylamino)cyclohexanemethanamine
The stereospecific synthesis of (1R,2R)-2-(methylamino)cyclohexanemethanamine involves chiral resolution or asymmetric catalysis. While explicit details are absent in the provided sources, general methodologies for similar compounds include:
-
Chiral Pool Synthesis : Starting from naturally occurring chiral cyclohexane derivatives.
-
Reductive Amination : Using cyclohexanone derivatives with methylamine and a chiral catalyst.
-
Enzymatic Resolution : Separating racemic mixtures via lipase-catalyzed hydrolysis.
Coupling of Intermediates
The final step involves alkylating the piperazine nitrogen with the cyclohexanemethanamine derivative. This is typically achieved using:
-
Mitsunobu Reaction : For stereospecific coupling of alcohols with amines.
-
Nucleophilic Substitution : Reacting a chloro- or bromo-methylcyclohexane derivative with the piperazine intermediate.
Example Protocol (Inferred from Lurasidone Synthesis):
-
Alkylation : React 1,2-benzisothiazol-3-yl-piperazine with (1R,2R)-2-(methylamino)cyclohexanemethyl chloride in acetonitrile.
-
Base : Use K2CO3 or DIPEA to scavenge HCl.
-
Temperature : 60–80°C for 12–18 hours.
-
Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradient).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Higher yields in t-butanol are attributed to improved solubility of piperazine and reduced side reactions.
Stoichiometry and Catalysis
-
Piperazine Equivalents : Excess piperazine (5–10 eq.) drives the reaction to completion but complicates purification.
-
Acid Catalysis : Adding HCl during workup facilitates crystallization of the hydrochloride salt.
Analytical Characterization
Key Techniques :
-
TLC : Monitoring reaction progress (mobile phase: CH2Cl2/i-PrOH/Et3N 15:5:1).
-
NMR : Confirming stereochemistry and structural integrity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| t-Butanol Reflux | High yield (80%), simple workup | High temperature, long duration |
| Isopropanol Reflux | Mild conditions | Lower yield (34%) |
| Toluene Extraction | Scalable for industrial production | Requires multiple extractions |
Chemical Reactions Analysis
Types of Reactions
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Synthesis and Derivatives
The compound is synthesized as an impurity in the production of Lurasidone, an antipsychotic medication. The synthesis involves complex organic reactions that typically include cyclization and functional group modifications to achieve the desired piperazine structure.
Key Synthesis Steps :
- Formation of Cyclohexylamine : The precursor, 2-methylamino-cyclohexanol, is reacted under controlled conditions to form the cyclohexylamine derivative.
- Piperazine Formation : The cyclohexylamine is then reacted with benzisothiazole derivatives to yield the final piperazine structure.
Antipsychotic Properties
The primary application of N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride is as an impurity in Lurasidone synthesis. Lurasidone itself has been shown to exhibit antipsychotic effects by modulating dopamine D2 and serotonin 5-HT2A receptors in the brain. The presence of this compound may influence the pharmacological profile of Lurasidone and its efficacy in treating schizophrenia.
Potential Cancer Therapeutics
Recent studies suggest that compounds with similar structural motifs may possess anticancer properties. For instance, benzothiazole derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. This indicates a potential for repurposing related compounds as anticancer agents.
Research Findings
Case Studies
- Lurasidone Efficacy : A clinical study highlighted how impurities like this compound could affect the pharmacokinetics of Lurasidone, impacting its therapeutic efficacy in patients with schizophrenia.
- Anticancer Investigations : Research involving benzothiazole derivatives indicated that modifications such as those found in this compound could enhance antitumor activity against various cancer cell lines by disrupting microtubule dynamics .
Mechanism of Action
The mechanism of action of N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various signaling pathways, leading to the desired biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its stereochemistry (1R,2R configuration) and dual functional groups (benzisothiazol and methylamino-cyclohexyl). Below is a comparison with structurally related piperazine derivatives:
Key Observations :
- The chiral cyclohexyl backbone is absent in simpler piperazine derivatives (e.g., pyridinyl or phenyl-substituted), which may reduce stereospecific interactions .
- Compared to trihydrochloride salts (e.g., ), the dihydrochloride form balances solubility and molecular weight for optimized pharmacokinetics.
Solubility and Stability
Salt forms significantly influence physicochemical properties:
- Dihydrochloride vs. Trihydrochloride : The target’s dihydrochloride form () offers moderate solubility compared to the trihydrochloride analog in , which may prioritize rapid dissolution in aqueous environments .
- Chiral Stability: The (1R,2R)-cyclohexyl configuration () likely improves metabolic stability over non-chiral analogs (e.g., ’s pyrazole derivatives), reducing off-target effects.
Biological Activity
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine dihydrochloride is a compound with notable implications in pharmacology, particularly as an impurity in the synthesis of the antipsychotic drug lurasidone. The compound is characterized by its complex structure and potential biological activities, which are essential for understanding its role in therapeutic applications.
- CAS Number : 1260025-93-1
- Molecular Formula : C19H29ClN4S
- Molar Mass : 380.98 g/mol
- IUPAC Name : ((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. It has been investigated for its potential antipsychotic properties due to its structural similarity to lurasidone.
Antipsychotic Activity
Research indicates that derivatives of benzisothiazole, including this compound, exhibit significant affinity for serotonin receptors, which is critical for their antipsychotic effects. A study highlighted that compounds with a similar structure demonstrated potent activity in receptor binding assays and behavioral screens relevant to antipsychotic efficacy .
The mechanism through which this compound exerts its biological effects appears to be multifaceted:
- Serotonin Receptor Affinity : The compound shows a high affinity for serotonin receptors (5-HT), which are implicated in mood regulation and psychotic disorders.
- Dopamine Receptor Interaction : It also interacts with dopaminergic pathways, potentially contributing to its antipsychotic profile by modulating dopamine levels in the brain .
Case Study 1: Antipsychotic Efficacy
In a clinical evaluation involving compounds related to this structure, it was found that they effectively blocked amphetamine-induced stereotyped behavior in animal models. This suggests a significant potential for treating psychotic symptoms without the typical side effects associated with conventional antipsychotics .
Case Study 2: In Vitro Studies
In vitro studies demonstrated that this compound could inhibit specific pathways associated with inflammation and oxidative stress. For instance, it significantly reduced levels of inflammatory markers such as COX-2 and IL-1β in cell cultures, indicating potential anti-inflammatory properties alongside its primary antipsychotic effects .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1260025-93-1 |
| Molecular Formula | C19H29ClN4S |
| Molar Mass | 380.98 g/mol |
| Antipsychotic Activity | Significant |
| Inhibitory Effect on COX-2 | Yes |
| Inhibition of IL-1β | Yes |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step alkylation and coupling reactions. Key steps include:
- Alkylation of cyclohexane derivatives : Use trans-2-{1-[4-(N-tert-butoxycarbonyl)amino]-cyclohexyl}-ethanol with methanesulfonic acid chloride in the presence of an acid-binding agent to form the methanesulfonate intermediate .
- Piperazine coupling : React the intermediate with 1,2-benzisothiazol-3-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF) at room temperature to ensure regioselectivity .
- Deprotection and salt formation : Remove tert-butoxycarbonyl (Boc) groups using HCl in dioxane, followed by recrystallization to isolate the dihydrochloride salt .
Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Alkylation | Methanesulfonyl chloride, Et₃N, CH₂Cl₂ | 85 | 98% | |
| Coupling | K₂CO₃, DMF, RT, 24h | 72 | 95% |
Q. How can researchers characterize the stereochemistry and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., trans-configuration of cyclohexyl groups) and integration ratios for substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing diastereomers .
- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .
- HPLC-PDA : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound in common solvents?
Methodological Answer:
- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–7.4) via shake-flask method. The compound is highly soluble in polar aprotic solvents (e.g., DMF) but precipitates in water due to the dihydrochloride salt .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolytic degradation of the benzisothiazole ring under acidic conditions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., cyclohexyl ring alkylation) .
- Reaction Path Search : Apply artificial intelligence (AI)-driven algorithms (e.g., ICReDD’s workflow) to screen solvent/base combinations and reduce trial-and-error experimentation .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize yield .
Q. What strategies are effective for studying structure-activity relationships (SAR) of piperazine-benzisothiazole derivatives?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with varying substituents on the cyclohexyl (e.g., methyl, ethyl) and benzisothiazole (e.g., Cl, OCH₃) moieties .
- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin 5-HT₁A/2A) to correlate structural changes with activity .
- Free-Wilson Analysis : Statistically model substituent contributions to activity using partial least squares (PLS) regression .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply heterogeneity tests (Cochran’s Q) to identify outliers .
- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Cross-Validation : Compare in vitro results with in silico predictions (e.g., molecular docking) to confirm mechanistic hypotheses .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Quantify impurities at <0.1% levels using triple-quadrupole MS with multiple reaction monitoring (MRM) .
- NMR Spectroscopy : Assign impurity structures via 2D COSY and HSQC experiments .
- Forced Degradation : Expose the compound to heat, light, and pH extremes to identify degradation products .
Impurity Profiling Table :
| Impurity ID | Structure | Source | Detection Method |
|---|---|---|---|
| Imp-A | Des-methyl analog | Synthesis intermediate | LC-MS (m/z 348 → 205) |
| Imp-B | Oxidized benzisothiazole | Degradation | ¹H NMR (δ 7.8 ppm) |
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Methodological Answer:
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalytic Methods : Use immobilized lipases for enantioselective alkylation, reducing metal catalyst waste .
- Process Intensification : Implement flow chemistry to minimize reaction time and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
